
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C₉H₁₈N₂O It is characterized by a pyrrolidine ring substituted with an amino group and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3,3-dimethylbutanal and ammonia.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrrolidine ring.
Addition of the Propanone Moiety: The final step involves the addition of the propanone group through a condensation reaction with a suitable ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature: Typically, reactions are conducted at elevated temperatures to increase reaction rates.
Catalysts: Catalysts like acids or bases may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)pentan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)hexan-1-one
Comparison: 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, such as the propanone moiety, which may confer distinct chemical and biological properties compared to its analogs. The differences in chain length and functional groups can influence the compound’s reactivity, solubility, and biological activity.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-4-8(12)11-5-7(10)9(2,3)6-11/h7H,4-6,10H2,1-3H3 |
Clé InChI |
GTDIMEVOFHUVAD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CC(C(C1)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


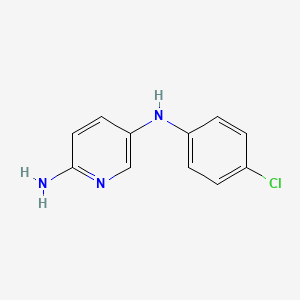
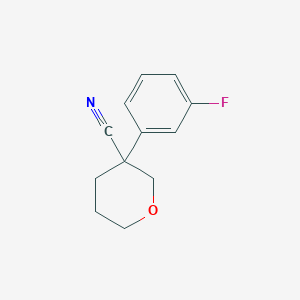

![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)
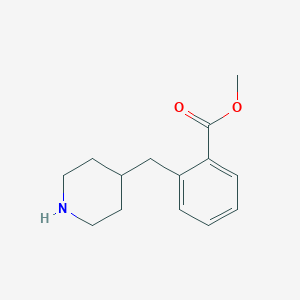
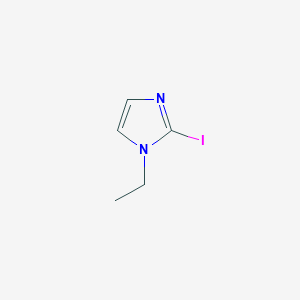

![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219258.png)

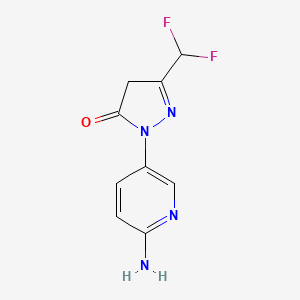
![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
![4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)

